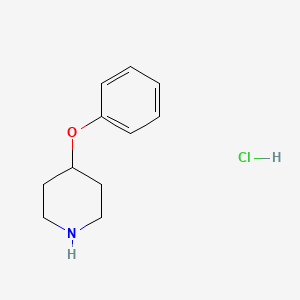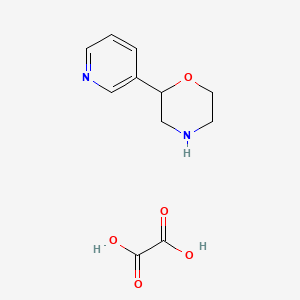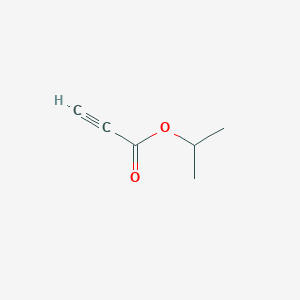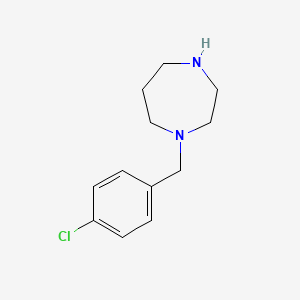
6-chloro-4-nitro-1H-indole
Descripción general
Descripción
6-Chloro-4-nitro-1H-indole is a chemical compound with the molecular formula C8H5ClN2O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 6-chloro-4-nitro-1H-indole consists of a benzene ring fused with a pyrrole ring, forming an indole moiety . The molecule has a chlorine atom at the 6th position and a nitro group at the 4th position.Chemical Reactions Analysis
Indole derivatives, including 6-chloro-4-nitro-1H-indole, are known to participate in various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with a carbonyl compound to form an indole .Aplicaciones Científicas De Investigación
Biotechnological Production
6-chloro-4-nitro-1H-indole: can be biotechnologically produced for industrial applications. It is a derivative of indole, which is a signaling molecule produced by bacteria and plants. This compound has value in flavor and fragrance applications, such as in the food industry or perfumery .
Therapeutic Potential
This compound has shown promising bioactivity with therapeutic potential. It can be used to treat human diseases due to its bioactive properties. The derivatives of indole, including 6-chloro-4-nitro-1H-indole , are considered “privileged structures” in pharmaceutical chemistry because they show high-affinity binding to many receptors .
Antitumor Activity
Indole derivatives exhibit antitumor activities. They are significant in the development of new drugs and treatments for cancer. The unique structure of 6-chloro-4-nitro-1H-indole may contribute to its potential as an antitumor agent .
Antibacterial and Antifungal Properties
Some indole derivatives have antibacterial and antifungal activities. These properties make 6-chloro-4-nitro-1H-indole a candidate for the development of new antibiotics and antifungal medications .
Anti-inflammatory and Analgesic Applications
The compound has been evaluated for its in vivo anti-inflammatory and analgesic activities. This suggests its potential use in developing treatments for conditions associated with inflammation and pain .
Enzyme Inhibition
6-chloro-4-nitro-1H-indole: derivatives have been evaluated as inhibitors of enzymes such as aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in diabetic complications, making the compound significant in the research for diabetes treatment .
Direcciones Futuras
Indole derivatives, including 6-chloro-4-nitro-1H-indole, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Their synthesis and applications in the treatment of various disorders have attracted increasing attention in recent years .
Mecanismo De Acción
Target of Action
Indole derivatives, such as 6-chloro-4-nitro-1H-indole, have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful for developing new derivatives .
Mode of Action
The mode of action of indole derivatives involves their interaction with these targets, leading to various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they are involved in the synthesis of tryptophan and the production of indole-3-acetic acid, a plant hormone
Result of Action
The result of the action of 6-chloro-4-nitro-1H-indole is likely to be dependent on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the molecular and cellular effects could be diverse .
Propiedades
IUPAC Name |
6-chloro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKQFCKHUHNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579001 | |
| Record name | 6-Chloro-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-nitro-1H-indole | |
CAS RN |
245524-95-2 | |
| Record name | 6-Chloro-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





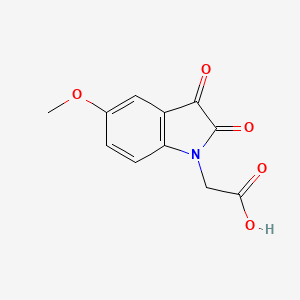
![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)
